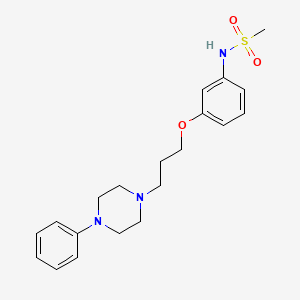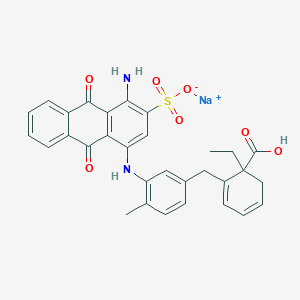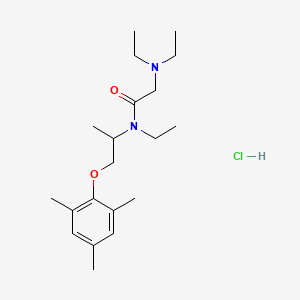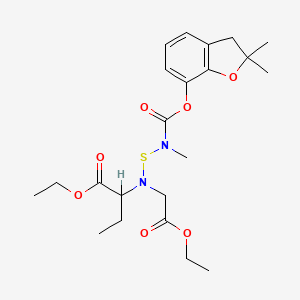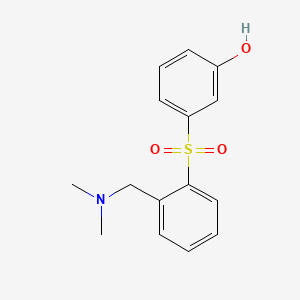
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-7,7-diethyl-9,10-dimethoxy-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-7,7-diethyl-9,10-dimethoxy-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives typically involves multi-step organic reactions. Common starting materials include substituted anilines and aldehydes, which undergo condensation reactions to form the core structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated solvents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Researchers study these effects to develop new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives with different substituents
- Isoquinoline-based compounds
- Pyrimidine-based compounds
Uniqueness
This compound’s uniqueness lies in its specific substituents and the resulting chemical properties
Conclusion
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-7,7-diethyl-9,10-dimethoxy-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride is a versatile compound with significant potential in various scientific and industrial fields. Its complex structure and reactivity make it a valuable subject for ongoing research and development.
Propriétés
Numéro CAS |
108445-89-2 |
|---|---|
Formule moléculaire |
C28H36ClN3O3 |
Poids moléculaire |
498.1 g/mol |
Nom IUPAC |
7,7-diethyl-9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6H-pyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C28H35N3O3.ClH/c1-9-28(10-2)16-31-22(20-13-23(33-7)24(34-8)14-21(20)28)15-25(30(6)27(31)32)29-26-18(4)11-17(3)12-19(26)5;/h11-15H,9-10,16H2,1-8H3;1H |
Clé InChI |
LEZIBYQHBHZTOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CN2C(=CC(=NC3=C(C=C(C=C3C)C)C)N(C2=O)C)C4=CC(=C(C=C41)OC)OC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


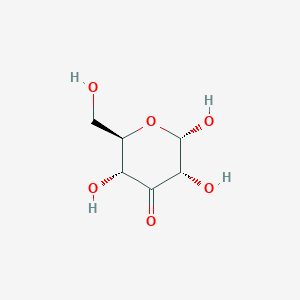
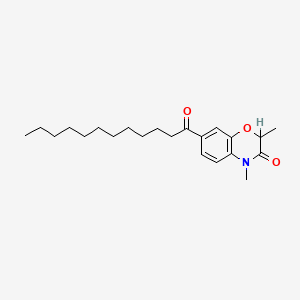
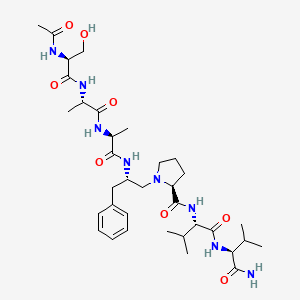
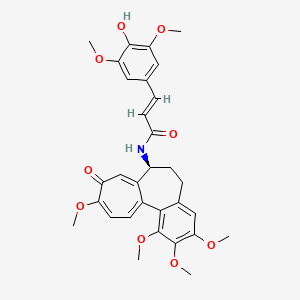
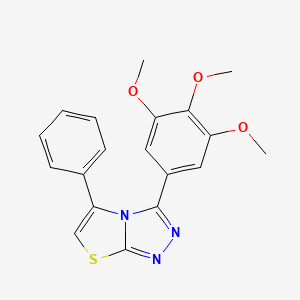
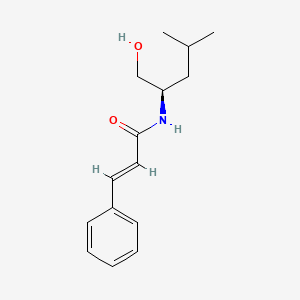

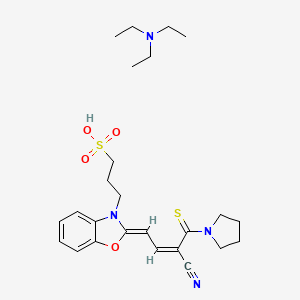
![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)
